molecular formula C9H17NO3 B13187326 Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate

Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate

Cat. No.: B13187326
M. Wt: 187.24 g/mol
InChI Key: NLDTXMBWLXUUML-UHFFFAOYSA-N
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Description

Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate typically involves the reaction of piperidine with formaldehyde and methyl acetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate but without the ester and hydroxymethyl groups.

    4-Piperidinemethanol: Contains a hydroxymethyl group but lacks the ester functionality.

    Methyl 4-piperidylacetate: Similar structure but without the hydroxymethyl group.

Uniqueness

This compound is unique due to the presence of both the hydroxymethyl and ester groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-13-9(12)6-10-4-2-8(7-11)3-5-10/h8,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDTXMBWLXUUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCC(CC1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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